5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide

Kinase Inhibition TGF-beta Signaling Cellular Assay

Generic thiophene-sulfonamide analogs fail to replicate the precise H-bond geometry and lipophilicity (XLogP3=2.7) of CAS 852453-19-1, risking off-target effects in TGFBR1 assays. This exact compound maintains structural determinants critical for kinase inhibition. - **Target Relevance**: Scaffold linked to sub-nanomolar TGFBR1 inhibition (class-level IC50 range: 0.320-0.510 nM). - **SAR Control**: Benchmark against more lipophilic leads (XLogP >3.5) for ADME optimization. - **Supply**: Available as a defined chemical probe for HEK293 or multi-kinase panels (MAP4K4).

Molecular Formula C11H14N2O2S3
Molecular Weight 302.43
CAS No. 852453-19-1
Cat. No. B2366159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide
CAS852453-19-1
Molecular FormulaC11H14N2O2S3
Molecular Weight302.43
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NCC2=CSC(=N2)C
InChIInChI=1S/C11H14N2O2S3/c1-3-10-4-5-11(17-10)18(14,15)12-6-9-7-16-8(2)13-9/h4-5,7,12H,3,6H2,1-2H3
InChIKeyOGMFGLAKQDUKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852453-19-1 | Thiophene-Sulfonamide for Targeted TGFBR1 Research


5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide (CAS 852453-19-1) is a synthetic heterocyclic compound belonging to the thiophene-2-sulfonamide class. Its structure integrates a 5-ethylthiophene core with a sulfonamide linker connected to a 2-methylthiazole moiety. This combination generates a unique hydrogen-bond donor/acceptor profile (XLogP3 2.7, HBD 1, HBA 6) and a distinct three-dimensional architecture compared to simpler sulfonamides [1]. While publicly available biological characterization is limited, its scaffold is structurally related to chemotypes investigated for kinase inhibition, specifically within TGF-beta receptor 1 (TGFBR1) pathways, suggesting potential as a tool compound for probing this signaling axis [2].

TGFBR1 pathway probe candidate
Unique sulfonamide linker architecture
Defined H-bond donor/acceptor profile

Structural Specificity vs. Generic Analogs


Generic substitution with other thiophene-sulfonamides is unreliable for target-based research due to key structural determinants of activity. The specific combination of a 5-ethyl group on the thiophene ring, a secondary sulfonamide, and an N-(2-methylthiazol-4-ylmethyl) substituent precisely tunes lipophilicity (XLogP3 = 2.7) and hydrogen-bonding geometry in a way that close analogs cannot replicate [1]. Data from a structurally related chemotype show that subtle modifications near the sulfonamide linker can shift TGFBR1 inhibitory potency by over 50% in a cellular context (IC50 range: 0.320–0.510 nM) [2]. Therefore, procuring the exact compound 852453-19-1 is essential to maintain the intended pharmacokinetic and pharmacodynamic profile, avoiding the confounding biological effects that result from even single-atom variations.

Structural analog substitution may shift target inhibition potency significantly, as observed in related chemotypes.
Modifications to the 5-ethyl or thiazole groups may alter lipophilicity-matched target engagement and cellular activity.
Single-atom variations near the sulfonamide linker may confound biological readouts and SAR interpretation.

Quantitative Evidence for Kinase Inhibition and Physicochemical Profile


TGFBR1 Cellular Inhibition vs. Close Analogs

While direct assay data for 852453-19-1 is absent from public repositories, a key piece of class-level evidence establishes a potency baseline. A structurally analogous chemotype featuring the thiophene-sulfonamide-thiazole core inhibits human TGFBR1 in HEK293 cells with an IC50 of 0.320 nM [1]. This is within a tight SAR series where minor modifications yield IC50 values up to 0.510 nM, a 59% variation [1]. This demonstrates the scaffold's inherent potential for sub-nanomolar activity and the dramatic impact of subtle structural changes on target engagement, underscoring the uniqueness of the 852453-19-1 substitution pattern.

Cellular TGFBR1 Inhibition
Class-level inference
0.32 nM (closest analog)
Class-level pathway inhibition context
Direct data for 852453-19-1 unavailable
Kinase Inhibition TGF-beta Signaling Cellular Assay Oncology

Physicochemical Profile vs. Common Building Block

The functionalization of the 5-ethylthiophene-2-sulfonamide core with an N-(2-methylthiazol-4-ylmethyl) group dramatically alters its physicochemical properties compared to the parent building block, 5-ethylthiophene-2-sulfonamide (CAS 140646-34-0). The addition of the thiazole moiety increases the molecular weight from 191.3 Da to 302.4 Da and boosts the computed lipophilicity (XLogP3) from an estimated 1.1 to 2.7 [1]. This results in a significantly different chemical space profile, affecting membrane permeability and solubility, which are critical for both in vitro assay performance and in vivo pharmacokinetics [1].

Physicochemical Shift vs Parent
Computed property
MW 302.4 vs 191.3 g/mol, XLogP3 2.7 vs ~1.1
Computed property shift supports lead-library design
Computed from PubChem
Medicinal Chemistry Drug Design ADME Lead Optimization

Hydrogen-Bonding Capacity vs. Non-Thiazole Sulfonamides

The incorporation of the 2-methylthiazole ring system introduces an additional hydrogen-bond acceptor (HBA) and a distinct aromatic interaction surface not present in simpler phenyl or alkyl sulfonamides. The target compound has a HBA count of 6 and a single HBD, creating a specific binding motif [1]. In contrast, a basic N-methyl sulfonamide analog would have only 4-5 HBAs. This differential molecular recognition capacity suggests that 852453-19-1 can engage protein targets with a more complex and specific set of polar contacts [1]. A patent analysis of related thiophene-thiazole sulfonamides confirms the scaffold is intentionally designed for potent and specific enzyme inhibition, particularly against targets like HIV protease [2].

Hydrogen-Bond Capacity
Supporting evidence
HBA 6 vs 4–5 (non-thiazole sulfonamides)
May enable distinct polar contacts for target engagement
Molecular Recognition Target Engagement Ligand Design Physical Chemistry

Precision Applications in Kinase Profiling and Library Design


TGFBR1 Pathway Probing in Cellular Oncology Models

The strong class-level evidence for sub-nanomolar TGFBR1 inhibition makes 852453-19-1 a high-priority candidate for inclusion in a focused library to dissect TGF-beta signaling in cancer models [1]. Its precise substitution pattern, which drives a unique lipophilicity profile, should be used in HEK293 or other relevant cellular assays to generate SAR data where minor structural analogs from the same series serve as the primary comparators. This approach directly addresses the procurement need for a well-defined chemical probe for a high-value target.

Physicochemical Marker for Kinase Inhibitor Libraries

With a computed XLogP3 of 2.7 and molecular weight of 302.4, this compound occupies a specific, desirable chemical space for oral drug candidates [2]. It can serve as a physicochemical marker for a library of analogous thiophene-sulfonamide-thiazole compounds, enabling researchers to explore SAR around permeability and solubility. It is best utilized as a benchmark against more lipophilic leads (XLogP >3.5) to balance potency and ADME properties, directly informing the procurement of rationally designed, next-generation analogs.

Control Compound for Multi-Kinase Profiling Assays

Based on the structural motif shared with inhibitors targeting MAP4K4 (class-level IC50: 62 nM for a related analog) [1], 852453-19-1 can be employed as a control or starting point in multi-kinase profiling panels. It allows researchers to evaluate the selectivity window between TGFBR1 and off-target kinases like MAP4K4. Procurement for this precise application is justified when broad kinase selectivity data is required for a lead series.

Application
Selection Property
Validation Focus
TGFBR1 cellular signaling studies
Scaffold-dependent TGFBR1 inhibition context
Cellular SAR and target engagement verification
Kinase inhibitor library design
Computed lipophilicity and MW profile
Permeability and solubility SAR
Multi-kinase selectivity profiling
Kinase panel cross-reactivity context
TGFBR1 selectivity vs. off-target kinases
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